2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Overview
Description
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one (2-AMQT) is a novel small molecule compound that has recently been identified as a potential therapeutic agent for a variety of diseases. 2-AMQT has a wide range of biological activities, including anti-inflammatory, antineoplastic, and anti-oxidant effects. It has been studied extensively in vitro and in vivo, and its potential therapeutic potential is being explored.
Scientific Research Applications
Synthesis Process
Several studies have discussed the synthesis of compounds related to 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one. For instance, Patel, Barat, and Shaikh (2010, 2012) synthesized a series of compounds from 2-[2-(2, 6-dichlorophenyl)amino]phenyl methyl-3-substituted phenyl acryl amido-6,8-dibromoquinazolin-4(3H)-ones. These compounds were obtained through the reaction with phenylhydrazine hydrate in the presence of glacial acetic acid. The chemical structures were assigned using spectral analysis (FT-IR, 1H NMR, 13C NMR). Furthermore, Patel, Patel, and Barat (2010) synthesized a related series of compounds by reacting 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-substituted phenylacrylamido-6,8-dibromoquinazolin-4(3H) ones with hydrazine hydrate, also in the presence of glacial acetic acid (Patel, Barat, & Shaikh, 2010; Patel, Patel, & Barat, 2010).
Antimicrobial Activity
These synthesized compounds were primarily evaluated for their antimicrobial activity. Some of them exhibited promising results against a range of bacterial and fungal species such as S. aureus, B. subtilis, E. coli, Certium, A. niger, and C. albicans. The antimicrobial evaluation suggests that these compounds could have significant applications in combating microbial infections (Patel, Barat, & Shaikh, 2010; Patel, Patel, & Barat, 2010).
properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-7-6-10(13)17(16-7)12-14-9-5-3-2-4-8(9)11(18)15-12/h6H,2-5,13H2,1H3,(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJDVEDTRPXBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(CCCC3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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